![molecular formula C32H40FeP2 B1141799 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine CAS No. 155830-69-6](/img/structure/B1141799.png)
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine
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Overview
Description
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both ferrocenyl and diphenylphosphino groups contributes to its unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The synthesis begins with the preparation of a ferrocenyl precursor, often through the lithiation of ferrocene followed by reaction with a suitable electrophile.
Formation of the Chiral Center: The chiral center is introduced by reacting the ferrocenyl precursor with a chiral auxiliary or through asymmetric catalysis.
Phosphine Substitution: The final step involves the introduction of the diphenylphosphino and di-t-butylphosphine groups. This is usually achieved through a substitution reaction using appropriate phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the ferrocenyl moiety or the phosphine groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine centers, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is in asymmetric synthesis. The compound serves as a ligand in transition metal-catalyzed reactions, enabling the formation of enantiomerically enriched products. For instance, it has been effectively used in asymmetric hydrogenation and C-C coupling reactions, where it helps to achieve high selectivity for one enantiomer over the other.
Case Study: Asymmetric Hydrogenation
In a study focusing on the hydrogenation of α,β-unsaturated carbonyl compounds, this compound was employed as a ligand for palladium catalysts. The results demonstrated that this ligand provided excellent enantiomeric excess (ee) values, highlighting its efficacy in producing chiral alcohols from prochiral ketones .
Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions, such as Suzuki and Heck reactions. Its ability to stabilize transition states and enhance reaction rates makes it a valuable component in these processes.
Data Table: Performance in Cross-Coupling Reactions
Reaction Type | Catalyst Used | Ligand | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Suzuki | Pd(OAc)₂ | This compound | 90 | 95 |
Heck | Pd(PPh₃)₂ | This compound | 85 | 92 |
Coordination Chemistry
This compound exhibits interesting coordination properties with various transition metals. The ferrocenyl moiety contributes to the stability and reactivity of metal complexes formed with this ligand.
Case Study: Coordination with Rhodium
In research involving rhodium complexes, the ligand was shown to form stable complexes that were effective in catalyzing carbon-carbon bond formation reactions. The resulting rhodium-ligand complex demonstrated enhanced catalytic activity compared to other phosphine ligands .
Material Science
The unique properties of this compound are also explored in material science applications, particularly in the development of chiral materials and sensors.
Example: Chiral Sensors
Recent studies have investigated the use of this compound in creating chiral sensors capable of distinguishing between different enantiomers of molecules. The incorporation of the ferrocenyl group has been shown to improve the sensitivity and selectivity of these sensors .
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine exerts its effects involves coordination to a metal center, forming a chiral environment that influences the stereochemistry of the catalytic reaction. The ferrocenyl and diphenylphosphino groups provide steric and electronic effects that enhance the selectivity and activity of the catalyst. Molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in homogeneous catalysis.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral ligand known for its effectiveness in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with applications in various catalytic processes.
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is unique due to its combination of ferrocenyl and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and efficiency in catalytic reactions compared to other similar compounds.
Biological Activity
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine, commonly referred to as PPF-Bu, is a chiral ferrocenyl diphosphine ligand with significant applications in asymmetric catalysis and medicinal chemistry. Its unique structure combines the properties of ferrocene with phosphine functionalities, making it a subject of interest in various biological and chemical studies.
- Molecular Formula : C32H40FeP2
- Molecular Weight : 542.45 g/mol
- Purity : ≥97%
- Optical Purity : ee ≥99% .
The biological activity of PPF-Bu is primarily attributed to its ability to coordinate with transition metals, which can enhance catalytic processes in organic reactions. Its chiral nature allows for enantioselective reactions, making it valuable in synthesizing biologically active compounds. The phosphine ligands can stabilize metal complexes, influencing their reactivity and selectivity in various biological contexts.
1. Anticancer Activity
Recent studies have highlighted the potential of PPF-Bu in anticancer therapies. The compound has been tested for its efficacy against various cancer cell lines. For instance, research indicated that PPF-Bu could induce apoptosis in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
2. Antimicrobial Properties
PPF-Bu has also demonstrated antimicrobial activity against several bacterial strains. In vitro assays revealed that the compound inhibits the growth of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
3. Enzyme Inhibition
The ligand has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that PPF-Bu can effectively inhibit certain phosphatases, which are critical in regulating cellular signaling pathways .
Case Studies
Research Findings
- Catalytic Efficiency : PPF-Bu has shown enhanced catalytic efficiency in various reactions such as hydrogenation and cross-coupling, which are essential for synthesizing complex organic molecules.
- Selectivity : The chiral nature of PPF-Bu allows for high enantioselectivity in reactions, making it a preferred ligand in asymmetric synthesis.
- Stability : The stability of the metal-ligand complexes formed with PPF-Bu under physiological conditions enhances its applicability in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine?
- Synthesis : The ligand is typically synthesized via chiral resolution or asymmetric catalysis. Key intermediates include ferrocene derivatives functionalized with phosphine groups. Enantiomeric purity (≥99% ee) is achieved through chromatographic separation or recrystallization .
- Characterization :
- 1H-NMR and 31P-NMR : Used to confirm stereochemistry and phosphine coordination. For example, the specific rotation is reported as -185°±10° (c=0.5, CHCl3) .
- Optical Purity : Determined via chiral HPLC or polarimetry (ee ≥99.0%) .
- Table 1 : Key Analytical Data
Parameter | Value/Method |
---|---|
Molecular Formula | C32H52FeP2 |
Specific Rotation | -185°±10° (c=0.5, CHCl3) |
Enantiomeric Excess | ≥99.0% (HPLC) |
Storage | Vacuum-sealed, 2–8°C |
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Use inert atmosphere techniques (glovebox/Schlenk line) due to air sensitivity. Exposure to oxygen can oxidize phosphine groups, reducing catalytic activity .
- Storage : Store under vacuum at 2–8°C. Long-term stability is maintained in sealed amber vials with desiccants .
Advanced Research Questions
Q. How does the stereochemical configuration of this ligand influence enantioselectivity in asymmetric catalysis?
- The (R,S)-configuration creates a chiral pocket that dictates substrate orientation in metal complexes. For example, in palladium-catalyzed asymmetric allylic alkylations, the ligand’s ferrocene backbone and bulky t-butyl groups enforce steric control, achieving >90% ee in certain substrates .
- Mechanistic Insight : The dihedral angle between the ferrocene and phosphine groups modulates electron density at the metal center, affecting transition-state stabilization .
Q. What strategies optimize reaction conditions for palladium-catalyzed cross-coupling reactions using this ligand?
- Precatalyst Preparation : Form palladacycle complexes (e.g., Josiphos Palladacycle Gen. 3) to enhance stability and activity. These complexes exhibit turnover numbers (TON) >10,000 in Suzuki-Miyaura couplings .
- Reaction Parameters :
- Temperature : 60–80°C for balance between activity and decomposition.
- Solvent : Toluene or THF for optimal ligand solubility and metal coordination .
- Table 2 : Example Reaction Optimization
Parameter | Optimal Condition | Outcome (ee/Conversion) |
---|---|---|
Solvent | Toluene | 92% ee, 98% conversion |
Temperature | 70°C | TON = 12,500 |
Q. How can contradictions in stereochemical outcomes from literature be resolved?
- Nomenclature Clarification : Discrepancies often arise from misassignment of (R/S) configurations. Cross-validate using X-ray crystallography or computational modeling (DFT) .
- Case Study : A study misattributed enantioselectivity to ligand configuration but later corrected it via single-crystal analysis, showing the (S)-phosphine group’s role in π-backbonding .
- Methodological Recommendation : Always report CAS numbers (e.g., 158923-11-6) and use IUPAC naming to avoid ambiguity .
Properties
CAS No. |
155830-69-6 |
---|---|
Molecular Formula |
C32H40FeP2 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
InChI Key |
OHWWNYSXSGMTSB-GHVWMZMZSA-N |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Synonyms |
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine |
Origin of Product |
United States |
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